1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one
CAS No.: 1183068-56-5
Cat. No.: VC2558598
Molecular Formula: C16H15BrO2
Molecular Weight: 319.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183068-56-5 |
|---|---|
| Molecular Formula | C16H15BrO2 |
| Molecular Weight | 319.19 g/mol |
| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C16H15BrO2/c1-11-3-5-12(6-4-11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | ULRXYTSNAQIOPM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)Br |
| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)Br |
Introduction
1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of bromine and methoxy functional groups, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
Spectral Characteristics
The compound exhibits specific spectral characteristics in infrared spectroscopy, indicating the presence of functional groups such as the carbonyl group and aromatic rings.
Synthesis Methods
The synthesis of 1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one involves various chemical reactions using readily available starting materials. The process typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound.
Potential Applications
Research into the specific applications of 1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one is ongoing, with studies focusing on its efficacy and safety profiles for potential therapeutic uses. The compound's unique structure, featuring both bromine and methoxy groups, suggests potential utility in medicinal chemistry.
Safety and Handling
Safety data for this compound is limited, but it is generally classified under warning categories for skin irritation and potential toxicity . Handling should be done with caution, and safety protocols should be followed to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume